molecular formula C15H19NO7 B099484 2-Formylphenyl 2-acetamido-2-deoxy-b-D-glucopyranoside CAS No. 15430-78-1

2-Formylphenyl 2-acetamido-2-deoxy-b-D-glucopyranoside

Cat. No.: B099484
CAS No.: 15430-78-1
M. Wt: 325.31 g/mol
InChI Key: DIOIKYCIVSLRPT-KJWHEZOQSA-N
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Description

2-Formylphenyl 2-acetamido-2-deoxy-b-D-glucopyranoside is a complex organic compound with the molecular formula C15H19NO7 It is a derivative of glucopyranoside, featuring a formyl group and an acetamido group

Scientific Research Applications

2-Formylphenyl 2-acetamido-2-deoxy-b-D-glucopyranoside has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential role in biological processes and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialized chemicals and materials with specific properties.

Future Directions

Given the potential therapeutic applications of 2-Formylphenyl 2-acetamido-2-deoxy-b-D-glucopyranoside, future research could focus on elucidating its mechanism of action, optimizing its synthesis, and exploring its potential in disease treatment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Formylphenyl 2-acetamido-2-deoxy-b-D-glucopyranoside typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-formylphenyl and 2-acetamido-2-deoxy-b-D-glucopyranoside.

    Protection of Functional Groups: To prevent unwanted reactions, protective groups may be added to certain functional groups in the starting materials.

    Coupling Reaction: The key step involves the coupling of 2-formylphenyl with 2-acetamido-2-deoxy-b-D-glucopyranoside under specific reaction conditions, such as the presence of a catalyst and controlled temperature.

    Deprotection: After the coupling reaction, the protective groups are removed to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Quality control measures, such as chromatography and spectroscopy, are employed to monitor the synthesis process and verify the compound’s identity and purity.

Chemical Reactions Analysis

Types of Reactions

2-Formylphenyl 2-acetamido-2-deoxy-b-D-glucopyranoside can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The acetamido group can participate in substitution reactions, where it can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles and electrophiles depending on the desired substitution

Major Products Formed

    Oxidation: Formation of carboxylic acid derivatives

    Reduction: Formation of alcohol derivatives

    Substitution: Formation of substituted glucopyranoside derivatives

Mechanism of Action

The mechanism of action of 2-Formylphenyl 2-acetamido-2-deoxy-b-D-glucopyranoside involves its interaction with specific molecular targets and pathways. The formyl and acetamido groups play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    4-Nitrophenyl 2-acetamido-2-deoxy-beta-D-glucopyranoside: Similar structure with a nitro group instead of a formyl group.

    2-Formylphenyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside: Similar structure with an alpha configuration instead of beta.

    2-Formylphenyl 2-amino-2-deoxy-beta-D-glucopyranoside: Similar structure with an amino group instead of an acetamido group.

Uniqueness

2-Formylphenyl 2-acetamido-2-deoxy-b-D-glucopyranoside is unique due to its specific combination of functional groups and its beta configuration. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

N-[(2S,3R,4R,5S,6R)-2-(2-formylphenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO7/c1-8(19)16-12-14(21)13(20)11(7-18)23-15(12)22-10-5-3-2-4-9(10)6-17/h2-6,11-15,18,20-21H,7H2,1H3,(H,16,19)/t11-,12-,13-,14-,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIOIKYCIVSLRPT-KJWHEZOQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC2=CC=CC=C2C=O)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=CC=CC=C2C=O)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20596399
Record name 2-Formylphenyl 2-acetamido-2-deoxy-beta-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20596399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15430-78-1
Record name 2-Formylphenyl 2-acetamido-2-deoxy-beta-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20596399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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